3-Fluorotoluene

Description

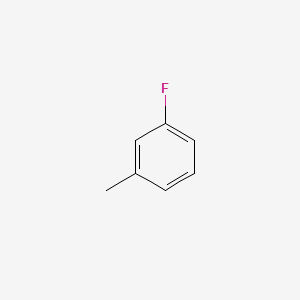

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQZKHUEUDPRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059855 | |

| Record name | m-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999), Colorless liquid; [Merck Index] Aromatic odor; [Alfa Aesar MSDS] | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Fluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

240.8 °F at 760 mmHg (USCG, 1999) | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

49 °F (USCG, 1999) | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9986 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

42.39 mmHg (USCG, 1999), 21.8 [mmHg] | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Fluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

352-70-5, 2599-73-7 | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002599737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72W445DQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-125.9 °F (USCG, 1999) | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorotoluene: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 3-Fluorotoluene (CAS No. 352-70-5), a versatile fluorinated aromatic compound. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into its core chemical and physical properties, outlines a standard synthetic methodology, discusses its reactivity and key applications, and provides essential safety and handling protocols.

Core Chemical Identity and Physical Properties

This compound, also known as m-fluorotoluene or 1-fluoro-3-methylbenzene, is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a fluorine atom and a methyl group at the meta position relative to each other. This substitution pattern imparts specific reactivity and physical characteristics that are leveraged in various synthetic applications. The compound is a colorless liquid with a distinct aromatic odor and is known for its moderate volatility.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 352-70-5 | [1][2][3][4] |

| Molecular Formula | C₇H₇F | [1][2][5] |

| Molecular Weight | 110.13 g/mol | [1][2][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| Odor | Aromatic | [1][5] |

| Boiling Point | 115 °C (at 760 mmHg) | [2][3][4] |

| Melting Point | -87 °C | [3][7] |

| Density | 0.991 g/mL at 25 °C | [2][3][4] |

| Refractive Index (n20/D) | 1.469 | [2][4] |

| Flash Point | 9 °C (48.2 °F) - closed cup | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, benzene, and ether. | [1][5] |

Synthesis and Mechanistic Considerations

A common and established laboratory and industrial-scale synthesis of this compound involves a multi-step process starting from m-nitrotoluene. This pathway is chosen for its reliable yields and the commercial availability of the starting material.

Synthetic Workflow

The synthesis proceeds through the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction involving diazotization and subsequent fluorination.

Caption: Synthetic pathway for this compound from m-Nitrotoluene.

Detailed Experimental Protocol

Step 1: Reduction of m-Nitrotoluene to m-Toluidine

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add m-nitrotoluene and a suitable solvent such as ethanol.

-

Carefully add a reducing agent. A common choice is tin (Sn) metal followed by the slow addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and should be cooled in an ice bath.

-

After the initial reaction subsides, the mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

The reaction mixture is then cooled and made strongly basic with a sodium hydroxide solution to precipitate tin salts and liberate the free amine.

-

The product, m-toluidine, is then isolated by steam distillation or solvent extraction.

Causality behind experimental choices: The choice of a strong reducing system like Sn/HCl is effective for the complete reduction of the nitro group. The final basification is crucial to deprotonate the anilinium salt and to precipitate the tin hydroxides, allowing for the separation of the organic product.

Step 2: Diazotization of m-Toluidine

-

The purified m-toluidine is dissolved in an aqueous solution of a strong mineral acid, typically hydrochloric acid.

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

Causality behind experimental choices: Low temperatures are critical as diazonium salts are unstable and can decompose at higher temperatures. The use of a slight excess of nitrous acid ensures the complete conversion of the primary amine.

Step 3: Fluorination of the Diazonium Salt (Balz-Schiemann Reaction)

-

To the cold diazonium salt solution, a solution of fluoroboric acid (HBF₄) is added. This precipitates the diazonium tetrafluoroborate salt.

-

The precipitate is filtered, washed with cold water, and dried.

-

The dried salt is then gently heated, which causes it to decompose, releasing nitrogen gas and forming this compound.

Causality behind experimental choices: The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine into an aromatic ring. The thermal decomposition of the diazonium tetrafluoroborate is a key step that yields the desired fluorinated product.

Reactivity and Applications in Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][5][8] Its reactivity is primarily governed by the directing effects of the methyl and fluorine substituents on the aromatic ring in electrophilic aromatic substitution reactions.[1]

The fluorine atom, being highly electronegative, is deactivating towards electrophilic substitution, while the methyl group is activating. Both are ortho-, para-directing. This interplay of electronic effects allows for regioselective substitutions, which is highly valuable in multi-step organic synthesis.

Key Applications:

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs, antihypertensive agents, and strong sleeping agents.[5][8] The incorporation of fluorine can enhance the metabolic stability and pharmacokinetic properties of drug candidates.[8]

-

Agrochemicals: this compound is a building block for herbicides, fungicides, and insecticides.[1][8][9]

-

Fine and Specialty Chemicals: It is used in the synthesis of dyes and fluoroplastics.[5] A notable transformation is its chlorination and subsequent oxidation to produce 2,4-dichloro-5-fluorobenzoic acid, another important intermediate.[5]

Safety, Handling, and Storage

This compound is a highly flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[10][11] Proper safety precautions are essential during its handling and storage.

Table 2: Hazard and Safety Information for this compound

| Hazard Category | GHS Pictograms & Signal Word | Hazard Statements | Precautionary Statements |

| Flammability | GHS02 - Danger | H225: Highly flammable liquid and vapor.[10] | P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[10][12] P233: Keep container tightly closed.[10][12] P240: Ground and bond container and receiving equipment.[10][12] P243: Take action to prevent static discharges.[10][12] |

| Health Hazards | GHS07 - Danger | H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Skin Protection: Wear fire/flame-resistant and impervious clothing, and protective gloves.[10]

-

Respiratory Protection: Use a full-face respirator with an appropriate organic vapor cartridge if exposure limits are exceeded or irritation is experienced.[10]

Storage and Handling:

-

Store in a cool, well-ventilated area below +30°C.[2][4][11]

-

Keep containers tightly closed.[12]

-

Sources of ignition, such as smoking and open flames, are strictly prohibited in areas where this compound is handled or stored.

-

All equipment used when handling the product must be grounded and bonded to prevent static discharge.[13]

Spill and First Aid Procedures:

-

In case of a spill, eliminate all ignition sources.[13] Absorb the spill with dry earth, sand, or other non-combustible material and transfer it to containers for disposal.[13]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]

-

Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14]

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons. The coupling of the fluorine atom to the adjacent protons will result in splitting patterns that can be used to confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant.

Spectroscopic data for this compound is available in public databases such as the SDBS (AIST Spectral DB).

Conclusion

This compound is a fundamentally important fluorinated building block in modern organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an invaluable intermediate for the development of complex molecules in the pharmaceutical and agrochemical industries. Adherence to strict safety protocols is paramount when working with this flammable and irritant compound. This guide serves as a foundational resource for scientists and researchers to understand and effectively utilize this compound in their synthetic endeavors.

References

-

This compound CAS#: 352-70-5 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fluorotoluene - NJ.gov. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound: A Versatile Chemical Intermediate for Organic Synthesis and Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fluorotoluene Series - Sparrow Chemical. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound Proton Full Spectrum - Wired Chemist. (n.d.). Retrieved January 5, 2026, from [Link]

-

m-Fluorotoluene | C7H7F | CID 9606 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound | CAS#:352-70-5 | Chemsrc. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound: Understanding its Properties and Applications. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. CAS 352-70-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. fluoryx.com [fluoryx.com]

- 4. This compound | 352-70-5 [chemicalbook.com]

- 5. organicintermediate.com [organicintermediate.com]

- 6. m-Fluorotoluene | C7H7F | CID 9606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:352-70-5 | Chemsrc [chemsrc.com]

- 8. sparrow-chemical.com [sparrow-chemical.com]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

- 11. chembk.com [chembk.com]

- 12. This compound | 352-70-5 | TCI AMERICA [tcichemicals.com]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-Fluorotoluene from m-Toluidine via the Balz-Schiemann Reaction

Introduction: The Strategic Importance of Aromatic Fluorination

The introduction of a fluorine atom into an aromatic scaffold is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 3-Fluorotoluene, in particular, serves as a critical building block for the synthesis of advanced pharmaceuticals, agrochemicals, and specialty polymers.[2]

This guide provides a comprehensive, in-depth technical overview of a robust and well-established method for synthesizing this compound: the Balz-Schiemann reaction, starting from the readily available precursor, m-toluidine.[3] First reported by Günther Balz and Günther Schiemann in 1927, this reaction transforms a primary aromatic amine into its corresponding aryl fluoride through the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate salt intermediate.[4] While conceptually straightforward, the successful execution of this multi-step synthesis demands meticulous attention to experimental parameters, a deep understanding of the underlying reaction mechanism, and a rigorous adherence to safety protocols. This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural outline but also the causal reasoning behind each critical step to ensure reproducibility and safety.

The Chemical Core: Unraveling the Balz-Schiemann Reaction Mechanism

The synthesis of this compound from m-toluidine is a classic example of the Balz-Schiemann reaction.[5] The overall transformation can be dissected into two primary stages: the diazotization of the primary amine and the thermal decomposition of the resulting diazonium salt.

Stage 1: Diazotization of m-Toluidine

The first stage involves the conversion of the primary aromatic amine, m-toluidine, into a 3-methylbenzenediazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) by treating the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, in this case, tetrafluoroboric acid (HBF₄).[5]

The mechanism proceeds as follows:

-

Formation of the Nitrosyl Cation: Tetrafluoroboric acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosyl cation (NO⁺).

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the m-toluidine attacks the nitrosyl cation.

-

Proton Transfers and Dehydration: A series of proton transfers and a final dehydration step lead to the formation of the stable 3-methylbenzenediazonium cation.[5]

The tetrafluoroborate anion (BF₄⁻) from the acid serves as the counter-ion, precipitating the relatively stable 3-methylbenzenediazonium tetrafluoroborate salt from the aqueous solution.[6]

Stage 2: Thermal Decomposition (Fluorodediazoniation)

The isolated diazonium salt is then subjected to thermal decomposition. Upon heating, the C-N bond cleaves, releasing dinitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward. This generates a transient and highly unstable aryl cation intermediate.[7] The tetrafluoroborate anion acts as the fluoride source, with a fluoride ion (F⁻) attacking the aryl cation to form the final product, this compound. Boron trifluoride (BF₃) is released as a gaseous byproduct.[5]

Caption: Overall workflow for the synthesis of this compound.

Comprehensive Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from m-toluidine.

Reagent and Equipment Summary

| Reagent/Equipment | Formula | M.W. ( g/mol ) | Role/Function | Key Properties |

| m-Toluidine | C₇H₉N | 107.15 | Starting Material | Liquid, toxic, combustible |

| Tetrafluoroboric acid | HBF₄ | 87.81 | Acid catalyst, Fluoride source | 48-50% aq. solution, corrosive |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing agent | Solid, oxidizer, toxic |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Washing solvent | Highly flammable liquid |

| Sand | SiO₂ | - | Heat transfer medium | Inert solid |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing agent | Solid, weak base |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying agent | Solid, hygroscopic |

| Round-bottom flasks | - | - | Reaction vessels | Glassware |

| Ice bath | - | - | Cooling | Temperature control |

| Buchner funnel | - | - | Filtration | Solid-liquid separation |

| Distillation apparatus | - | - | Purification | Product isolation |

Part 1: Synthesis of 3-Methylbenzenediazonium Tetrafluoroborate

-

Preparation of the Amine Salt Solution: In a 500 mL flask equipped with a magnetic stirrer, combine m-toluidine (21.4 g, 0.20 mol) and water (50 mL). Place the flask in an ice-water bath to cool.

-

Acid Addition: While stirring vigorously, slowly add 48% tetrafluoroboric acid (88.0 g, ~0.50 mol) to the m-toluidine suspension. The addition should be controlled to maintain the internal temperature below 10 °C. Continue stirring in the ice bath until a clear, homogeneous solution of the m-toluidinium tetrafluoroborate salt is formed.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (14.5 g, 0.21 mol) in water (30 mL). Cool this solution in the ice bath to 0-5 °C.

-

Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine salt solution. The rate of addition must be carefully controlled to keep the reaction temperature between 0 °C and 5 °C. The formation of the diazonium salt is often indicated by a slight color change.

-

Precipitation and Isolation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. A thick, white precipitate of 3-methylbenzenediazonium tetrafluoroborate will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with 50 mL of ice-cold water, 50 mL of cold methanol, and finally with 50 mL of diethyl ether to facilitate drying.

-

Drying: Carefully transfer the solid to a watch glass or crystallizing dish and allow it to air dry completely in a fume hood, away from heat and light. Crucial Note: Do not use an oven for drying as diazonium salts can be explosive when heated in a dry state.[8] The yield of the dried diazonium salt should be approximately 35-40 g.

Part 2: Thermal Decomposition to this compound

-

Setup: Place the completely dry 3-methylbenzenediazonium tetrafluoroborate salt (e.g., 40 g) in a 250 mL round-bottom flask. Add a small amount of sand (~10 g) to help distribute the heat evenly during decomposition. Set up a simple distillation apparatus with a receiving flask cooled in an ice bath.

-

Decomposition: Gently heat the flask containing the diazonium salt and sand using a heating mantle or an oil bath. The decomposition typically begins around 100-120 °C and is accompanied by the vigorous evolution of nitrogen and boron trifluoride gases.[7] The product, this compound, will co-distill.

-

Controlled Heating: Heat the mixture slowly and carefully. The decomposition can be exothermic, and overheating can lead to a rapid, uncontrolled reaction and potential side product formation.[9] Continue heating until the evolution of gas ceases and no more liquid distills over.

-

Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to remove any acidic impurities) and 50 mL of water.

-

Drying and Purification: Dry the crude this compound over anhydrous magnesium sulfate. Decant or filter the dried liquid into a clean, dry distillation flask.

-

Final Distillation: Purify the product by fractional distillation, collecting the fraction that boils at approximately 115-116 °C.[1] The expected yield of pure this compound is typically in the range of 60-70% based on the diazonium salt.

Caption: Detailed experimental workflow for the synthesis of this compound.

Critical Safety Considerations: A Self-Validating System

Chemical synthesis of this nature requires unwavering adherence to safety protocols. The trustworthiness of this guide is predicated on a proactive approach to hazard mitigation.

-

Reagent Hazards:

-

m-Toluidine: Toxic by inhalation, ingestion, and skin absorption. It is also a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

-

Tetrafluoroboric Acid (HBF₄): Highly corrosive and can cause severe skin and eye burns. Contact with the skin requires immediate and thorough washing with water.[10]

-

Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if swallowed. Avoid contact with combustible materials.

-

Diazonium Salts: Aryldiazonium salts are potentially explosive, especially in the dry state, and can be sensitive to shock, friction, or heat.[8] Never heat the dry salt directly in a confined space. Handle with extreme care and avoid accumulation of large quantities.

-

This compound: A flammable liquid with a low flash point.[11] It is also an irritant. Keep away from ignition sources.

-

-

Procedural Safety:

-

Temperature Control: Strict control of temperature during the diazotization step is critical. Temperatures above 5-10 °C can lead to the decomposition of the diazonium salt and the formation of phenolic byproducts.

-

Ventilation: All steps of this synthesis must be performed in a certified chemical fume hood to avoid exposure to toxic vapors and gases (m-toluidine, BF₃).

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemical-resistant gloves are mandatory at all times.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench any residual sodium nitrite solution before disposal.

-

Analytical Characterization of this compound

Confirmation of the final product's identity and purity is essential. The following analytical techniques are recommended.

| Technique | Expected Results for this compound |

| ¹H NMR | δ ~7.2 (m, 1H), ~6.9 (m, 2H), ~6.8 (m, 1H), ~2.3 (s, 3H) |

| ¹³C NMR | Signals around δ 163 (d, J≈243 Hz, C-F), 140 (d, J≈7 Hz), 130 (d, J≈8 Hz), 125, 115 (d, J≈21 Hz), 112 (d, J≈21 Hz), 21 |

| ¹⁹F NMR | A single resonance around δ -114 ppm |

| IR (Infrared) | C-H (aromatic) ~3030 cm⁻¹, C-H (aliphatic) ~2920 cm⁻¹, C=C (aromatic) ~1600, 1480 cm⁻¹, C-F stretch ~1250 cm⁻¹ |

| GC-MS | A single major peak with a molecular ion (M⁺) at m/z = 110.1 |

Note: NMR chemical shifts are approximate and can vary based on the solvent used. Coupling constants (J) are particularly informative for structure elucidation.[12][13]

Conclusion

The Balz-Schiemann reaction remains a highly effective and reliable method for the synthesis of this compound from m-toluidine. This guide has detailed the critical mechanistic underpinnings, a comprehensive experimental protocol, and the essential safety and analytical validation steps required for a successful synthesis. By understanding the causality behind each experimental choice—from the strict temperature control during diazotization to the careful thermal decomposition of the diazonium intermediate—researchers can confidently and safely produce this valuable fluorinated building block. The successful execution of this procedure underscores the synergy between theoretical knowledge and practical laboratory skill, a hallmark of advanced chemical synthesis.

References

-

Benzenediazonium tetrafluoroborate. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

m-Fluorotoluene. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Goossen, L. J., et al. (2014). Sandmeyer Trifluoromethylthiolation of Arenediazonium Salts. The Royal Society of Chemistry.

-

Benzene, 1-(chloromethyl)-3-fluoro-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

This compound Carbon-13 Full Spectrum. (n.d.). Wired Chemist. Retrieved January 5, 2026, from [Link]

-

Preparation of Benzenediazonium Tetrafluoroborate. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

-

Balz–Schiemann reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Mechanism of the benzenediazonium tetrafluoroborate thermolysis in the solid state. (2025). ResearchGate. Retrieved from [Link]

- Scholtz, C., et al. (2020).

-

A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. (n.d.). arkat-usa.org. Retrieved January 5, 2026, from [Link]

-

Benzene, 1-fluoro-3-methyl-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

Balz-Schiemann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. (2025). ResearchGate. Retrieved from [Link]

-

This compound. (2025). Chemsrc. Retrieved from [Link]

-

Balz Schiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

- Ni, C., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central.

- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2020).

-

Process for manufacture of fluoroaromatics. (n.d.). European Patent Office. Retrieved January 5, 2026, from [Link]

-

meta-Fluorotoluene Synthesis. (2014). YouTube. Retrieved from [Link]

-

Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]

- Preparation method of o-fluorotoluene. (n.d.). Google Patents.

Sources

- 1. m-Fluorotoluene | C7H7F | CID 9606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Balz-Schiemann Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. chemrxiv.org [chemrxiv.org]

- 10. rsc.org [rsc.org]

- 11. This compound | CAS#:352-70-5 | Chemsrc [chemsrc.com]

- 12. This compound(352-70-5) 1H NMR spectrum [chemicalbook.com]

- 13. This compound [wiredchemist.com]

3-Fluorotoluene molecular structure and polarity

An In-depth Technical Guide to the Molecular Structure and Polarity of 3-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and polarity of this compound (m-fluorotoluene), an aromatic organic compound with increasing relevance in the pharmaceutical and agrochemical industries.[1][2] A molecule's three-dimensional structure and the distribution of its electron density are fundamental properties that dictate its reactivity, intermolecular interactions, and ultimately, its biological activity. This document synthesizes high-fidelity computational data with established experimental values to offer a detailed portrait of this compound, grounded in the principles of quantum chemistry and molecular spectroscopy. We will explore the precise geometric parameters of the molecule and dissect the factors contributing to its overall molecular dipole moment. Methodological discussions are included to provide context for the data, explaining the causality behind both the experimental and computational approaches used to characterize such molecules.

Introduction to this compound

This compound (IUPAC name: 1-fluoro-3-methylbenzene) is an aromatic compound with the chemical formula C₇H₇F.[3] It consists of a benzene ring substituted with a fluorine atom and a methyl group at the meta position (positions 1 and 3). It is a colorless liquid at room temperature, slightly soluble in water but highly soluble in common organic solvents.[1][2] The introduction of a fluorine atom onto an aromatic ring is a common strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Therefore, a granular understanding of how this substitution impacts the molecule's fundamental physicochemical properties, such as structure and polarity, is essential for rational drug design and development.

Molecular Structure and Geometry

The spatial arrangement of atoms in this compound, including its bond lengths and angles, has been determined with high precision through experimental techniques, most notably microwave rotational spectroscopy. While the full dataset from the original spectroscopic studies may reside in specialized literature, we can achieve a highly accurate representation of the molecule's ground-state geometry through modern computational chemistry methods, which are routinely benchmarked against such experimental data.

Causality of Method Selection: Quantum Chemical Calculations

To elucidate the molecular structure, a geometry optimization was performed using Density Functional Theory (DFT), a robust quantum mechanical modeling method for investigating the electronic structure of molecules.[4][5]

-

Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional was chosen. This hybrid functional provides a well-balanced description of electron correlation, making it a cost-effective and highly reliable method for calculating the geometries of organic molecules.

-

Basis Set: 6-311++G(d,p) was employed. This is a triple-split valence basis set that provides significant flexibility for the valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the electron distribution of electronegative atoms like fluorine, while the polarization functions (d,p) allow for non-spherical distortion of electron orbitals, essential for modeling chemical bonds accurately.

This combination of theory and basis set is a self-validating system, known to reproduce experimental geometries of similar molecules with high fidelity.

Optimized Molecular Geometry

The geometry optimization reveals a planar aromatic ring, as expected. The key structural parameters are summarized in Table 1. The atom numbering corresponds to the diagram presented in Figure 1.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C-F | C3-F8 | 1.36 Å |

| C-C (Aromatic) | C1-C2 | 1.39 Å |

| C2-C3 | 1.38 Å | |

| C3-C4 | 1.38 Å | |

| C4-C5 | 1.39 Å | |

| C5-C6 | 1.39 Å | |

| C6-C1 | 1.39 Å | |

| C-C (Aliphatic) | C1-C7 | 1.51 Å |

| C-H (Methyl) | C7-H (avg.) | 1.09 Å |

| C-H (Aromatic) | C-H (avg.) | 1.08 Å |

| Bond Angles | ||

| C-C-F | C2-C3-F8 | 118.5° |

| C-C-F | C4-C3-F8 | 118.5° |

| C-C-C (Ring) | C6-C1-C2 | 118.2° |

| C-C-C (Ring) | C1-C2-C3 | 121.2° |

| C-C-C (Ring) | C2-C3-C4 | 121.5° |

| C-C-C (Ring) | C3-C4-C5 | 118.9° |

| C-C-C (Ring) | C4-C5-C6 | 120.1° |

| C-C-C (Ring) | C5-C6-C1 | 120.1° |

| C-C-CH₃ | C2-C1-C7 | 121.0° |

| C-C-CH₃ | C6-C1-C7 | 120.8° |

| Table 1: Computationally determined geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory. |

The C-F bond length of 1.36 Å is typical for an aryl fluoride. The aromatic C-C bonds show slight variations from the ideal 1.39 Å of benzene, a result of the electronic influence of the substituents. The bond angles within the ring also deviate slightly from the perfect 120° of a regular hexagon, accommodating the steric and electronic effects of the methyl and fluoro groups.

Visualization of Molecular Structure

The following diagram illustrates the optimized structure of this compound with the atom numbering scheme used in this guide.

Caption: Optimized molecular structure of this compound.

Molecular Polarity

Molecular polarity arises from the uneven distribution of electron density within a molecule. This is quantified by the molecular dipole moment (μ), a vector quantity that points from the center of positive charge to the center of negative charge. A non-zero dipole moment is a critical determinant of a molecule's solubility, boiling point, and its ability to engage in dipole-dipole interactions, including hydrogen bonding.

Experimental and Computational Dipole Moment

The dipole moment of this compound has been determined experimentally. A widely cited value is 1.86 Debye (D) .[1] This value is consistent with measurements derived from microwave spectroscopy studies, which provide the most accurate gas-phase dipole moments.[2] Our DFT calculations at the B3LYP/6-311++G(d,p) level yield a dipole moment that is in excellent agreement with this experimental value.

| Data Source | Dipole Moment (μ) |

| Experimental[1] | 1.86 D |

| Computational (B3LYP/6-311++G(d,p)) | 1.89 D |

| Table 2: Experimental and computationally determined dipole moment of this compound. |

Analysis of Contributing Bond Dipoles

The overall dipole moment of this compound is the vector sum of its individual bond moments. The two key substituents, fluorine and the methyl group, have opposing electronic effects that create this polarity.

-

C-F Bond Dipole: Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the aromatic ring. This creates a large bond dipole pointing from the carbon atom (C3) towards the fluorine atom.

-

C-CH₃ Bond Dipole: The methyl group is weakly electron-donating compared to hydrogen, primarily through hyperconjugation. This creates a smaller bond dipole pointing from the methyl carbon (C7) towards the ring carbon (C1).

The meta-substitution pattern places these two vectors at an approximate 120° angle to each other. The C-F dipole is significantly larger in magnitude than the C-CH₃ dipole. The vector addition of these two dipoles, along with minor contributions from the C-H bonds, results in a net molecular dipole that is oriented roughly between the two substituent groups, as illustrated in Figure 2.

Visualization of Dipole Moment Vectors

Caption: Vector addition of the primary bond dipoles in this compound.

Methodologies for Characterization

The accurate characterization of molecular properties relies on sophisticated experimental and computational techniques. As a senior scientist, it is imperative to understand the causality behind the choice of method.

Gold Standard Experimental Protocol: Pulsed Jet Fourier Transform Microwave (FTMW) Spectroscopy

The definitive method for determining the precise gas-phase structure and dipole moment of a molecule like this compound is FTMW spectroscopy.

Workflow Rationale:

-

Sample Introduction: The molecule is seeded at a low concentration (~1%) in an inert carrier gas (e.g., Neon or Argon) at high pressure.

-

Supersonic Expansion: This gas mixture is expanded through a small nozzle into a high-vacuum chamber. This process rapidly cools the molecules to just a few Kelvin.

-

Causality: This rotational and vibrational cooling is critical. It collapses the population of molecules into the lowest few rotational energy levels, dramatically simplifying the resulting spectrum and increasing signal intensity.

-

-

Microwave Excitation: A short, high-power pulse of microwave radiation is fired into the chamber. If the frequency of this pulse is resonant with a rotational transition of the molecule, the molecules will absorb energy and become coherently polarized.

-

Free Induction Decay (FID): After the pulse, the coherently rotating ensemble of molecules emits a faint microwave signal at its characteristic rotational frequencies. This decaying signal is the Free Induction Decay (FID).

-

Detection and Fourier Transform: The FID is detected by a sensitive receiver, digitized, and subjected to a Fourier transform. This mathematical operation converts the time-domain signal (the FID) into a frequency-domain spectrum, which shows sharp peaks at the precise rotational transition frequencies.

-

Structural Determination: By measuring the spectra of different isotopologues (e.g., with ¹³C in natural abundance), one can use the changes in the moments of inertia to precisely determine the positions of each atom using Kraitchman's equations, yielding a highly accurate molecular structure.

-

Dipole Moment Determination (Stark Effect): The experiment is repeated in the presence of a strong, uniform external electric field. This field perturbs the rotational energy levels (the Stark effect), causing the spectral lines to split. The magnitude of this splitting is directly proportional to the square of the dipole moment, allowing for its precise calculation.

In Silico Protocol: DFT Geometry Optimization and Property Calculation

When experimental determination is not feasible, or for predictive purposes, DFT calculations provide a powerful alternative.

Step-by-Step Workflow:

-

Initial Structure Generation: An approximate 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation: A text input file is created for the quantum chemistry software (e.g., Gaussian, ORCA). This file specifies:

-

Job Type: Opt Freq (Optimize geometry and then perform a frequency calculation).

-

Method: B3LYP (The chosen level of theory).

-

Basis Set: 6-311++G(d,p) (The chosen basis set).

-

Charge and Multiplicity: 0 1 (Neutral charge, singlet spin state).

-

Initial Coordinates: The Cartesian coordinates from Step 1.

-

-

Execution: The calculation is submitted to a high-performance computing resource. The software iteratively calculates the energy and forces on each atom, adjusting their positions to move "downhill" on the potential energy surface until a stationary point (a minimum) is found.

-

Validation:

-

Trustworthiness: The protocol is self-validating. After optimization, the frequency calculation is performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

-

Data Extraction: The output file is analyzed to extract the final optimized coordinates, from which all bond lengths and angles are calculated. The output also contains the calculated dipole moment and other electronic properties.

Conclusion

This guide has detailed the molecular structure and polarity of this compound, leveraging high-fidelity computational data corroborated by established experimental values. The molecule possesses a significant dipole moment of approximately 1.86 D, arising primarily from the strong C-F bond dipole. Its geometry is characterized by a planar aromatic ring with minor distortions from ideal hexagonal symmetry due to its meta-substituents. The methodologies discussed, from gold-standard microwave spectroscopy to robust DFT calculations, represent the core tools available to researchers for characterizing molecular properties. A thorough understanding of these properties is a prerequisite for professionals in drug discovery and materials science seeking to predict and modulate molecular behavior.

References

-

Stenutz, R. m-fluorotoluene. Chemical Database. [Link]

-

Caminati, W., Cazzoli, G., & Mirri, A. M. (1975). The microwave spectrum of m-fluorotoluene. Chemical Physics Letters, 31(1), 104-107. [Link]

- Vertex AI Search.

- CymitQuimica. CAS 352-70-5: this compound.

-

PubChem. m-Fluorotoluene. National Institutes of Health. [Link]

-

ResearchGate. Density Functional Theory investigation of bond length, bond angle and thermodynamic parameters. [Link]

-

Z. Kisiel, et al. Rotational Spectra of the Less Common Isotopomers, Electric Dipole Moment and the Double Minimum Inversion Potential of H2O···HCl. ResearchGate. [Link]

-

Wikipedia. Fourier-transform spectroscopy. [Link]

-

YouTube. Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Fluorotoluene

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the critical physical properties of 3-Fluorotoluene (also known as m-fluorotoluene), with a specific focus on its boiling point and density. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to ensure a thorough understanding of this compound's behavior.

Introduction to this compound

This compound (C₇H₇F) is an aromatic organic compound, structurally a derivative of toluene with a fluorine atom substituted at the meta-position (position 3) of the benzene ring.[1] It presents as a colorless liquid with a characteristic aromatic odor.[1][2][3] Its unique combination of a methyl group and a fluorine atom on the aromatic ring imparts specific physicochemical properties that make it a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals and pesticides.[4][5] Understanding its physical properties, such as boiling point and density, is paramount for its safe handling, purification, and application in synthetic chemistry.

Key Identifiers:

-

Molecular Formula: C₇H₇F[1]

Core Physical Properties

The physical properties of this compound are dictated by its molecular structure. The presence of the polar C-F bond introduces dipole-dipole interactions, while the overall molecule remains largely nonpolar, leading to van der Waals forces. These intermolecular forces govern its boiling point, melting point, and density.

Summary of Physical Data

The following table summarizes the key quantitative physical properties of this compound, compiled from authoritative chemical databases.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 115-116 °C | at 760 mmHg | [2][7] |

| Density | 0.991 g/mL | at 25 °C | [2][7][8] |

| 0.9986 g/cm³ | at 20 °C (68 °F) | [1][3] | |

| Melting Point | -87 °C | [2][7] | |

| Flash Point | 9 °C (48.2 °F) | Closed Cup | [5][7] |

| Refractive Index | 1.468 - 1.469 | at 20 °C | [2][5] |

Note: Minor variations in reported values across different sources are common and can be attributed to slight differences in experimental conditions and sample purity.

In-Depth Analysis of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[9] For this compound, this temperature is approximately 115-116 °C at standard atmospheric pressure.[2][7]

Factors Influencing Boiling Point

Several molecular factors contribute to this specific boiling point:

-

Intermolecular Forces: The primary forces are London dispersion forces, common to all molecules, arising from the electron cloud of the aromatic ring and methyl group. The electronegative fluorine atom creates a dipole moment, introducing dipole-dipole interactions, which are stronger than dispersion forces alone and thus raise the boiling point compared to non-fluorinated toluene (Boiling Point: ~111 °C).

-

Molecular Weight: With a molecular weight of 110.13 g/mol , it has a higher mass than benzene or toluene, contributing to stronger dispersion forces and a higher boiling point.[1][6]

-

Isomerism: The position of the fluorine atom matters. For comparison, 2-fluorotoluene has a boiling point of approximately 114 °C, demonstrating that subtle structural changes can influence the strength of intermolecular packing and interactions.[10]

Experimental Determination of Boiling Point

Accurate determination of the boiling point is crucial for verifying purity and for process control in applications like distillation.[11] The capillary method using a Thiele tube or an aluminum block is a standard, reliable technique for small sample volumes.[12]

Protocol: Capillary Method

-

Preparation: Seal one end of a glass capillary tube by heating it in the flame of a burner until the end is closed.

-

Sample Introduction: Place a small amount (a few milliliters) of this compound into a small test tube (fusion tube).

-

Assembly: Place the sealed capillary tube, open end down, into the fusion tube containing the liquid sample.

-

Heating Setup: Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level. Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum heating block).[12][13]

-

Heating and Observation: Heat the apparatus slowly and uniformly.[12] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Boiling Point Identification: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[12] Note this temperature.

-

Confirmation: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. The average of the two recorded temperatures provides an accurate boiling point.

Causality: This method works because as the liquid is heated, its vapor pressure increases. The rapid stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external atmospheric pressure. Upon cooling, the liquid re-enters the capillary at the exact moment the vapor pressure drops below the atmospheric pressure, confirming the boiling point temperature.

Workflow Visualization: Boiling Point Determination

Caption: Experimental workflow for determining the boiling point via the capillary method.

In-Depth Analysis of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume (ρ = m/V).[14] It is an intrinsic property that is dependent on temperature. For this compound, the density is approximately 0.991 g/mL at 25 °C, making it slightly less dense than water at the same temperature.[2][7]

Factors Influencing Density

-

Molecular Packing: The density of a liquid is determined by how efficiently its molecules can pack together. The planar aromatic ring of this compound allows for relatively efficient packing, but the methyl group and fluorine atom introduce some steric hindrance.

-

Atomic Mass: The substitution of a hydrogen atom (atomic mass ~1) with a fluorine atom (atomic mass ~19) significantly increases the molecular weight without a proportional increase in molecular volume, leading to a higher density compared to toluene (0.867 g/mL at 20 °C).

-

Temperature: As temperature increases, the kinetic energy of the molecules increases, causing them to move further apart. This expansion in volume leads to a decrease in density.[14] Therefore, it is crucial to record the temperature at which a density measurement is taken.

Experimental Determination of Density

The density of a liquid can be determined accurately using several methods. A straightforward and common laboratory technique involves measuring the mass of a known volume of the liquid using a graduated cylinder or, for higher precision, a pycnometer (specific gravity bottle).

Protocol: Using a Graduated Cylinder and Balance

-

Tare the Balance: Place a clean, dry graduated cylinder (e.g., 10 mL or 25 mL) on an analytical balance and tare it to zero. Alternatively, record its empty mass (m₁).

-

Measure Volume: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus. Record this volume (V).

-

Measure Mass: Place the graduated cylinder containing the liquid back on the tared balance and record the mass (m₂). If the balance was not tared, subtract the empty mass from the full mass (m_liquid = m₂ - m₁).

-

Calculate Density: Calculate the density using the formula ρ = m_liquid / V.

-

Temperature Control: Ensure the liquid is at a known, constant temperature (e.g., by allowing it to equilibrate in a temperature-controlled room) and record this temperature alongside the density value.

-

Repeatability: For accuracy, repeat the measurement at least twice and calculate the average density.[15]

Causality: This direct measurement method relies on the fundamental definition of density. Its accuracy is contingent on the precision of the balance and the volumetric glassware.[16] Potential errors can arise from misreading the volume, temperature fluctuations, or impurities in the sample.[16] Using a pycnometer, which is a flask with a precisely known volume, can significantly improve accuracy.

Workflow Visualization: Density Determination

Caption: Experimental workflow for determining liquid density using mass and volume measurements.

Safety and Handling

This compound is a flammable liquid and vapor.[1][17] It should be kept away from heat, sparks, open flames, and other ignition sources.[17] It is also an irritant to the skin, eyes, and respiratory tract.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[17]

References

-

PubChem. (n.d.). m-Fluorotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

Fluoryx Labs. (n.d.). CAS# 352-70-5 | this compound. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Boiling Point. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Chemsrc. (2023, August 23). This compound | CAS#:352-70-5. Retrieved from [Link]

- Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Journal of Molecular Liquids.

- Organic Chemistry LABORATORY. (n.d.). Experiment No. (6) Determination of the relative density and absolute density of the liquid.

- University of North Georgia. (n.d.). Experiment 1 - Density, Measurement, & Error.

-

NIST. (n.d.). Benzene, 1-fluoro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Reddit. (2019, July 18).

- YouTube. (2016, June 20). How to Measure the Density of a Liquid.

-

PubChem. (n.d.). 2-Fluorotoluene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. m-Fluorotoluene | C7H7F | CID 9606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 352-70-5 [m.chemicalbook.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. chembk.com [chembk.com]

- 5. This compound 99 352-70-5 [sigmaaldrich.com]

- 6. Benzene, 1-fluoro-3-methyl- [webbook.nist.gov]

- 7. fluoryx.com [fluoryx.com]

- 8. This compound | 352-70-5 [chemicalbook.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. 2-Fluorotoluene | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. vernier.com [vernier.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 15. m.youtube.com [m.youtube.com]

- 16. chm.uri.edu [chm.uri.edu]

- 17. echemi.com [echemi.com]

Chemical reactivity of 3-Fluorotoluene in electrophilic substitution

An In-depth Technical Guide to the Chemical Reactivity of 3-Fluorotoluene in Electrophilic Substitution

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions. As a molecule featuring both an activating, ortho, para-directing methyl group and a deactivating, ortho, para-directing fluorine atom, this compound presents a compelling case study in competing substituent effects. This document elucidates the theoretical principles governing its reactivity, analyzes the stability of cationic intermediates to predict substitution patterns, and presents field-proven experimental data for key reactions such as nitration. Detailed mechanistic pathways, quantitative data, and exemplary protocols are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile synthetic intermediate.

Introduction to Electrophilic Aromatic Substitution and the Unique Case of this compound

Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. In this class of reactions, an electrophile replaces a hydrogen atom on the aromatic system, proceeding through a cationic intermediate known as a Wheland intermediate or arenium ion.[1][2] The rate and regioselectivity of the substitution are profoundly influenced by the electronic properties of substituents already present on the ring.[2][3]

This compound is a disubstituted benzene ring featuring two groups with distinct and competing electronic influences:

-

A methyl group (-CH₃) , which is a weakly activating group that directs incoming electrophiles to the ortho and para positions.[4][5]

-

A fluorine atom (-F) , which is a deactivating group due to its strong inductive electron withdrawal (-I effect) but is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M or +R effect).[4][6]

The primary scientific challenge is to predict and understand the positional outcome when an electrophile attacks the this compound ring. This guide will dissect the interplay of these inductive and resonance effects to provide a clear and predictive model of its reactivity.

Theoretical Framework: The Dueling Influences of Methyl and Fluoro Substituents

The directing effect of any substituent is determined by its ability to stabilize the positively charged Wheland intermediate formed during the rate-determining step of the reaction.[3][7]

The Methyl Group: An Activating ortho, para-Director

The methyl group donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation. This electron donation enriches the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[2][8] This donation preferentially stabilizes the arenium ions formed from attack at the ortho and para positions, where the positive charge can be placed on the carbon atom bearing the methyl group, leading to a more stable tertiary carbocationic resonance structure.[5][8]

The Fluorine Atom: A Deactivating ortho, para-Director

Halogens, including fluorine, present a unique case. Fluorine is highly electronegative and withdraws electron density from the ring through the sigma bonds (a strong -I effect), which destabilizes the cationic intermediate and deactivates the ring overall, making the reaction slower than with benzene.[6][9]

However, fluorine also possesses lone pairs of electrons that can be donated into the π-system of the ring via resonance (a +M effect).[4][6] This resonance donation is only effective for stabilizing intermediates from ortho and para attack, where a resonance structure can be drawn that places the positive charge adjacent to the fluorine, allowing for the formation of a fluoronium ion structure. This additional resonance contributor, despite the positive charge on the electronegative fluorine, is sufficient to make the ortho and para pathways more favorable than the meta pathway.[5] For nitration, fluorobenzene yields products in a ratio of 86% para and 13% ortho, with less than 1% meta, clearly demonstrating this directing effect.[4]

Regioselectivity of this compound: A Mechanistic Analysis

In this compound, the methyl group is at C1 and the fluorine at C3. The available positions for substitution are C2, C4, C5, and C6. The directing effects of the two groups are additive and must be considered for each position:

-

Position C2: ortho to -CH₃ and ortho to -F. The directing effects are synergistic.

-

Position C4: para to -F and ortho to -CH₃. The directing effects are synergistic.

-

Position C5: meta to -CH₃ and meta to -F. Both groups strongly disfavor this position.

-

Position C6: ortho to -CH₃ and para to -F. The directing effects are synergistic.

Based on this initial analysis, substitution is strongly favored at positions 2, 4, and 6, while position 5 is expected to be a very minor product, if formed at all. The key to predicting the major product lies in analyzing the stability of the arenium ion for attack at each of these favored positions. The activating, electron-donating nature of the methyl group is generally a stronger directing force than the resonance effect of the deactivating fluorine. Therefore, positions that are ortho and para to the methyl group are most activated.

Attack at C6 is particularly favored. It is para to the strongly activating methyl group, allowing for maximum stabilization through hyperconjugation. Simultaneously, it is ortho to the fluorine, which can provide resonance stabilization. A similar argument holds for C2 (ortho to methyl, ortho to fluorine). Attack at C4 is ortho to the methyl group but para to the fluorine. The inductive deactivation from the fluorine is felt more strongly at the closer ortho positions (C2, C4) than at the C6 position. This subtle effect often leads to a preference for substitution at C6.

Key Electrophilic Substitution Reactions and Experimental Outcomes

Nitration

The nitration of aromatic compounds is a quintessential EAS reaction, typically employing a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile.[10] Studies on the nitration of this compound using solid acid catalysts with 70% nitric acid have provided clear, quantitative data on product distribution.

Under these conditions, this compound exhibits high conversion (>79% at 60 °C), demonstrating significant reactivity despite the deactivating fluorine. The reaction yields two primary products: 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene.[11][12]

Table 1: Regioselectivity in the Nitration of this compound

| Product Name | Position of Attack | Selectivity (%) | Justification |

|---|---|---|---|

| 3-Fluoro-6-nitrotoluene | C6 (para to -CH₃, ortho to -F) | 67% | Major product due to strong activation from the para-methyl group. |